5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde is a chemical compound with a unique molecular structure that includes a thiophene ring substituted with a piperazine derivative. This compound is known for its versatility and wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of 2-thiophenecarbaldehyde with a piperazine derivative. One common method includes the reaction of 2-thiophenecarbaldehyde with N1,N1-diethylethane-1,2-diamine in a solvent such as dichloromethane (CH2Cl2) at room temperature for 48 hours . The reaction progress can be monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-methanol.
Substitution: 5-(3-Methyl-5-oxopiperazin-1-yl)-2-bromothiophene or 5-(3-Methyl-5-oxopiperazin-1-yl)-2-nitrothiophene.
Scientific Research Applications
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carboxylic acid: An oxidized form of the compound with similar structural features.
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-methanol: A reduced form of the compound with an alcohol group instead of an aldehyde.
5-(3-Methyl-5-oxopiperazin-1-yl)-2-bromothiophene: A halogenated derivative with a bromine atom on the thiophene ring.
Uniqueness
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-(3-methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c1-7-4-12(5-9(14)11-7)10-3-2-8(6-13)15-10/h2-3,6-7H,4-5H2,1H3,(H,11,14) |
InChI Key |
ITKPYLZNHUZVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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